molecular formula C7H6ClNOS B1272650 2-(Methylthio)nicotinoyl chloride CAS No. 97936-43-1

2-(Methylthio)nicotinoyl chloride

Cat. No. B1272650
CAS RN: 97936-43-1
M. Wt: 187.65 g/mol
InChI Key: OCEMBWMMHUSVMT-UHFFFAOYSA-N
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Description

2-(Methylthio)nicotinoyl chloride, also known as MTNC, is an important organic compound used in many fields of research and industry. It has the molecular formula C7H6ClNOS and a molecular weight of 187.65 g/mol .


Molecular Structure Analysis

The IUPAC name for 2-(Methylthio)nicotinoyl chloride is 2-methylsulfanylpyridine-3-carbonyl chloride . The InChI code is 1S/C7H6ClNOS/c1-11-7-5(6(8)10)3-2-4-9-7/h2-4H,1H3 . The Canonical SMILES is CSC1=C(C=CC=N1)C(=O)Cl .


Physical And Chemical Properties Analysis

2-(Methylthio)nicotinoyl chloride has a molecular weight of 187.65 g/mol . It has a computed XLogP3-AA of 2.2, indicating its lipophilicity . It has a topological polar surface area of 55.3 Ų . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 2 . The exact mass and monoisotopic mass are both 186.9858627 g/mol .

Scientific Research Applications

Synthesis of Nicotinic Acid Derivatives

2-(Methylthio)nicotinoyl chloride: is utilized in the synthesis of various nicotinic acid derivatives. These derivatives are important due to their role in vital biological processes and potential therapeutic applications. For instance, some derivatives have shown efficacy in treating diseases like pneumonia and kidney diseases .

Anti-inflammatory and Analgesic Applications

The compound is used to create 2-substituted aryl derivatives of nicotinic acid. These derivatives have demonstrated anti-inflammatory and analgesic properties, making them suitable for inclusion in drugs targeting these conditions .

Cardiovascular Disease Research

Nicotinic acid derivatives, synthesized using 2-(Methylthio)nicotinoyl chloride , have been explored for their ability to influence lipoprotein levels and blood lipids. This has implications for the treatment and prevention of cardiovascular diseases, as they can potentially reduce the risk of heart attacks and atherosclerosis .

Neurodegenerative Disease Treatment

Research into nicotinic acid derivatives has also extended into neurodegenerative diseases. Some derivatives are being studied for their effectiveness against Alzheimer’s disease, offering a new avenue for therapeutic intervention .

Dyslipidemia Management

The compound plays a role in the development of novel drugs that can interact with the niacin receptor. These drugs are being designed to utilize the pharmacological activity of niacin while minimizing side effects, providing new options for managing dyslipidemia .

Pharmacological Research

2-(Methylthio)nicotinoyl chloride: is a key intermediate in pharmacological research, particularly in the design and synthesis of molecules that can modulate the activity of the niacin receptor. This receptor has been identified as a target for the development of drugs that can treat various metabolic disorders .

Chemical Biology Studies

In chemical biology, the compound is used to study the mechanics and action of vitamins in living organisms. By understanding these mechanisms, researchers can design better therapeutic agents that leverage the beneficial effects of vitamins like niacin .

Safety and Hazards

2-(Methylthio)nicotinoyl chloride is considered hazardous . It is advised to avoid release to the environment and to wear protective gloves, protective clothing, eye protection, and face protection when handling it . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam for extinction . It should be stored in a well-ventilated place and kept cool .

properties

IUPAC Name

2-methylsulfanylpyridine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNOS/c1-11-7-5(6(8)10)3-2-4-9-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCEMBWMMHUSVMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379068
Record name 2-(Methylsulfanyl)pyridine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylthio)nicotinoyl chloride

CAS RN

97936-43-1
Record name 2-(Methylsulfanyl)pyridine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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